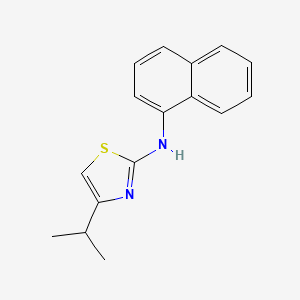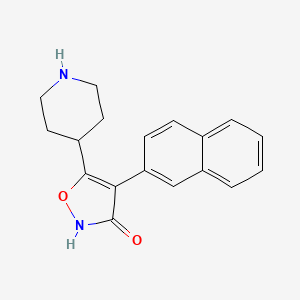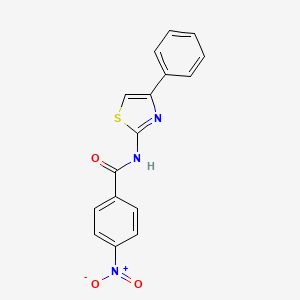
4-Nitrophenyl-difluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl-difluoromethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a nitrophenyl group, a difluoromethanesulfonamide group, and its unique chemical structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl-difluoromethanesulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitrophenyl benzylsulfonate with difluoromethanesulfonamide under controlled conditions . The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using spectroscopic techniques to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-difluoromethanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Reduction: 4-Aminophenyl-difluoromethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl-difluoromethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-nitrophenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for
Properties
Molecular Formula |
C7H6F2N2O4S |
|---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
difluoro-(4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H6F2N2O4S/c8-7(9,16(10,14)15)5-1-3-6(4-2-5)11(12)13/h1-4H,(H2,10,14,15) |
InChI Key |
WUEDWPOZFNFODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)

![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)


![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)


![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)


